ethyl 4-{[2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate
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Overview
Description
Ethyl 4-{[2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dichloro-dioxo-isoindoline moiety, a phenylpropanoyl group, and an ethyl benzoate ester. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate typically involves multiple steps:
Formation of the Isoindoline Moiety: The initial step involves the preparation of the 5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindoline core.
Attachment of the Phenylpropanoyl Group: The next step involves the acylation of the isoindoline core with 3-phenylpropanoic acid or its derivatives using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Formation of the Benzoate Ester: The final step involves the esterification of the resulting compound with ethyl 4-aminobenzoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the ester group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 4-{[2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-{[2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 4-{[2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate can be compared with other similar compounds:
Similar Compounds: Compounds with similar structures include other isoindoline derivatives, phenylpropanoyl derivatives, and benzoate esters.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Properties
Molecular Formula |
C26H20Cl2N2O5 |
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Molecular Weight |
511.3 g/mol |
IUPAC Name |
ethyl 4-[[2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-3-phenylpropanoyl]amino]benzoate |
InChI |
InChI=1S/C26H20Cl2N2O5/c1-2-35-26(34)16-8-10-17(11-9-16)29-23(31)22(12-15-6-4-3-5-7-15)30-24(32)18-13-20(27)21(28)14-19(18)25(30)33/h3-11,13-14,22H,2,12H2,1H3,(H,29,31) |
InChI Key |
CXPYJNSKPRBARD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl |
Origin of Product |
United States |
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